3-hydroxy-6-(hydroxymethyl)-2-[(thiomorpholin-4-yl)methyl]-4H-pyran-4-one
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Overview
Description
3-hydroxy-6-(hydroxymethyl)-2-[(thiomorpholin-4-yl)methyl]-4H-pyran-4-one is a complex organic compound that features a pyranone ring substituted with hydroxyl, hydroxymethyl, and thiomorpholinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-6-(hydroxymethyl)-2-[(thiomorpholin-4-yl)methyl]-4H-pyran-4-one typically involves multi-step organic reactions. One common route starts with the formation of the pyranone ring, followed by the introduction of the hydroxyl and hydroxymethyl groups. The thiomorpholinylmethyl group is then added through nucleophilic substitution reactions.
Formation of Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or ketoester.
Introduction of Hydroxyl and Hydroxymethyl Groups: These groups can be introduced through hydroxylation and formylation reactions, respectively.
Addition of Thiomorpholinylmethyl Group: This step involves the nucleophilic substitution of a halomethyl derivative with thiomorpholine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-6-(hydroxymethyl)-2-[(thiomorpholin-4-yl)methyl]-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyranone ring can be reduced to form a dihydropyranone derivative.
Substitution: The thiomorpholinylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyranone derivatives.
Substitution: Formation of various substituted pyranone derivatives.
Scientific Research Applications
3-hydroxy-6-(hydroxymethyl)-2-[(thiomorpholin-4-yl)methyl]-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-hydroxy-6-(hydroxymethyl)-2-[(thiomorpholin-4-yl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, while the thiomorpholinylmethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-methyl-4H-pyran-4-one: Lacks the hydroxymethyl and thiomorpholinylmethyl groups.
6-hydroxymethyl-2-[(morpholin-4-yl)methyl]-4H-pyran-4-one: Contains a morpholinylmethyl group instead of a thiomorpholinylmethyl group.
3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one: Lacks the thiomorpholinylmethyl group.
Uniqueness
The presence of the thiomorpholinylmethyl group in 3-hydroxy-6-(hydroxymethyl)-2-[(thiomorpholin-4-yl)methyl]-4H-pyran-4-one imparts unique chemical and biological properties, such as enhanced hydrophobic interactions and potential for specific molecular targeting. This makes it distinct from other similar compounds and valuable for various applications.
Properties
IUPAC Name |
3-hydroxy-6-(hydroxymethyl)-2-(thiomorpholin-4-ylmethyl)pyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-7-8-5-9(14)11(15)10(16-8)6-12-1-3-17-4-2-12/h5,13,15H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZONZCZNBPWZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=C(C(=O)C=C(O2)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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